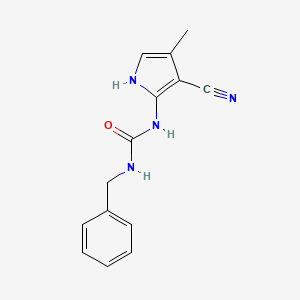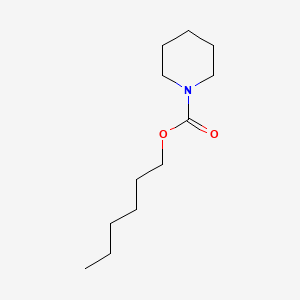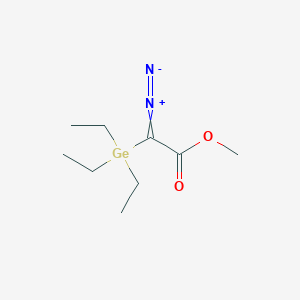![molecular formula C13H9N5 B14604839 Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- CAS No. 61006-52-8](/img/structure/B14604839.png)
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- can be achieved through several methods. One common approach involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate . Another method includes the treatment of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, can be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazolo[1,5-a]pyrimidine: This compound shares a similar tetrazole ring fused to a pyrimidine ring and has been studied for its medicinal properties.
Pyrazolo[1,5-a]pyrimidine:
Uniqueness
Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl- is unique due to its specific structural features and the potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61006-52-8 |
|---|---|
Formule moléculaire |
C13H9N5 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
5-methyl-7-phenyltetrazolo[1,5-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C13H9N5/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13-15-16-17-18(9)13/h2-7H,1H3 |
Clé InChI |
VGCWFUBFUXGYNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=NN=NN12)C#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)






![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)

